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8-Oxabicyclo[3.2.1]octan-3-one oxime

Cat. No.: B13095609
M. Wt: 141.17 g/mol
InChI Key: LDKJTRBZBWEPPJ-UHFFFAOYSA-N
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Description

Historical Context and Significance in Bridged Bicyclic Systems

Bridged bicyclic compounds, characterized by two rings sharing three or more atoms, have a rich history in organic chemistry. The systematic nomenclature for these structures was established in 1900 by Adolf von Baeyer, providing a clear method for their classification. This system, now adopted and extended by the IUPAC, uses the prefix "bicyclo" followed by brackets containing the number of atoms in each of the three bridges connecting the two bridgehead atoms.

The development of synthetic methodologies to construct these rigid and sterically defined frameworks has been a continuous area of research. The 8-oxabicyclo[3.2.1]octane system, a heterocyclic variant, has gained particular importance due to its presence in numerous biologically active natural products. The inherent conformational rigidity of this framework allows for a high degree of stereocontrol in chemical transformations, making it an attractive chiral synthon.

Structural Features and Topological Properties of the 8-Oxabicyclo[3.2.1]octane Core

The 8-oxabicyclo[3.2.1]octane skeleton consists of a seven-membered ring bridged by an oxygen atom, creating a bicyclic system. This structure can be visualized as a cyclohexane ring constrained into a boat-like conformation by the ethereal bridge. The topological properties of this core, including its defined bond angles and distances, are a direct result of this bridged structure.

Key Structural Features of the 8-Oxabicyclo[3.2.1]octane Core:

FeatureDescription
Ring System A bicyclic ether composed of a six-membered and a five-membered ring sharing three atoms.
Conformation The six-membered ring is held in a rigid boat-like conformation.
Bridgehead Atoms Two carbon atoms (C1 and C5) are shared by the three bridges.
Oxygen Bridge The oxygen atom (at position 8) forms the single-atom bridge.

Conformational analysis of derivatives of 8-oxabicyclo[3.2.1]octan-3-one has been carried out using NMR spectroscopy and theoretical calculations to understand the preferred spatial arrangement of substituents. These studies are crucial for predicting the stereochemical outcome of reactions involving this framework. ufv.br

Importance of Oxime Functionality within this Bridged System

The introduction of an oxime functional group at the C3 position of the 8-oxabicyclo[3.2.1]octane core introduces several key features that enhance its synthetic utility. Oximes, with the general formula RR'C=NOH, are known for their versatile reactivity and stereochemical properties.

The oxime group in 8-Oxabicyclo[3.2.1]octan-3-one oxime can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond. The relative orientation of the hydroxyl group with respect to the bicyclic framework can significantly influence the molecule's reactivity and the stereochemical outcome of subsequent transformations.

One of the most significant reactions of ketoximes is the Beckmann rearrangement , an acid-catalyzed transformation of an oxime into an amide or a lactam. masterorganicchemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.orgbyjus.com In the case of cyclic ketoximes like this compound, this rearrangement would lead to the formation of a bicyclic lactam, a valuable structural motif in medicinal chemistry. The stereochemistry of the migrating group in the Beckmann rearrangement is anti-periplanar to the leaving group on the nitrogen, making the stereoisomerism of the starting oxime crucial for controlling the regioselectivity of the rearrangement. wikipedia.org

Overview of Current Research Directions in this compound Chemistry

While specific research solely focused on this compound is limited in publicly available literature, the broader research on the 8-oxabicyclo[3.2.1]octane framework and the chemistry of bicyclic oximes points towards several potential research avenues.

Synthesis and Functionalization: The development of efficient and stereoselective methods for the synthesis of 8-Oxabicyclo[3.2.1]octan-3-one and its subsequent conversion to the oxime remains an area of interest. thieme.dethieme.de Research is ongoing in the catalytic and asymmetric synthesis of the core structure. rsc.org

Stereoselective Reactions: The rigid bicyclic framework allows for highly stereoselective reactions. Investigations into the facial selectivity of reactions at the oxime nitrogen and the stereochemical control in reactions of adjacent functional groups are of fundamental importance.

Beckmann Rearrangement and Related Transformations: A detailed study of the Beckmann rearrangement of the (E) and (Z) isomers of this compound would provide valuable insights into the factors controlling the regioselectivity of lactam formation within this constrained system. The resulting bicyclic lactams could serve as precursors to novel nitrogen-containing compounds.

Biological Evaluation of Derivatives: Given that the 8-oxabicyclo[3.2.1]octane scaffold is a component of many biologically active molecules, the synthesis and biological screening of derivatives of this compound and its rearrangement products represent a promising area for drug discovery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B13095609 8-Oxabicyclo[3.2.1]octan-3-one oxime

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(8-oxabicyclo[3.2.1]octan-3-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-8-5-3-6-1-2-7(4-5)10-6/h6-7,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKJTRBZBWEPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=NO)CC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 8 Oxabicyclo 3.2.1 Octan 3 One Oxime

Rearrangement Reactions

The rearrangement reactions of 8-oxabicyclo[3.2.1]octan-3-one oxime are of significant interest due to the potential for skeletal reorganization and the formation of novel heterocyclic structures. The following sections delve into specific classes of these transformations.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. orgoreview.com For cyclic oximes, this reaction yields a lactam, a cyclic amide. The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion affords the corresponding amide or lactam. masterorganicchemistry.com The choice of acid catalyst can influence the reaction's efficiency; polyphosphoric acid (PPA) is a commonly used reagent for this transformation. wikipedia.org

The Beckmann rearrangement of this compound leads to the expansion of the ring containing the nitrogen atom, thereby forming a bridged bicyclic lactam. The structure of the resulting lactam is dependent on the stereochemistry of the oxime (syn or anti) as the migrating group is the one anti to the hydroxyl group. orgoreview.com

In a study involving the analogous syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid, treatment with trifluoroacetic acid resulted in the formation of syn-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid in an 84% yield. core.ac.uk Conversely, the anti-isomer, under the same conditions, yielded a mixture of products: the corresponding anti-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid (56% yield) and a fragmentation product, 8-oxo-7-oxabicyclo[4.2.1]nonane-3-carbonitrile (38% yield). core.ac.uk This highlights that while the rearrangement to the lactam is a major pathway, fragmentation can be a competing process, particularly with the anti-oxime.

Table 1: Beckmann Rearrangement Products of 8-Oximinobicyclo[3.2.1]octane-3-carboxylic Acid Derivatives

Starting Material Product(s) Yield (%)
syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid syn-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid 84
anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid anti-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid 56
8-oxo-7-oxabicyclo[4.2.1]nonane-3-carbonitrile 38

The presence of a remote functional group, such as a carboxyl group, can significantly influence the outcome of the Beckmann rearrangement in strained bicyclic systems. core.ac.uk For instance, in the case of anti- and syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acids, the carboxyl group is believed to facilitate the rearrangement process. core.ac.uksmolecule.com Strained cyclic systems, like those found in norbornanone derivatives, often undergo fragmentation rather than the classic Beckmann rearrangement. core.ac.uk However, the presence of a suitably positioned carboxylic group in the bicyclo[3.2.1]octane system allows for the successful formation of the corresponding lactams in good yields. core.ac.uk This suggests that the carboxyl group may play a role in stabilizing intermediates or influencing the transition state of the rearrangement, thereby favoring the desired lactam formation over fragmentation pathways. core.ac.uk

A comparative analysis of the Beckmann rearrangement of this compound derivatives with other bicyclic ketone oximes, such as those derived from norbornanone (e.g., camphor (B46023) oxime), reveals significant differences in their reactivity. Norbornanone oximes are well-documented to be highly susceptible to fragmentation under Beckmann conditions. core.ac.uk For example, camphor oxime, when subjected to various acidic conditions, typically yields a complex mixture of fragmentation products, with the desired lactam being either a minor product or not formed at all. core.ac.ukuniv.kiev.ua This propensity for fragmentation is attributed to the high strain in the bicyclo[2.2.1]heptane skeleton and the stability of the carbocationic intermediates formed during the fragmentation process. univ.kiev.ua

In contrast, as discussed previously, 8-oximinobicyclo[3.2.1]octane-3-carboxylic acids undergo a comparatively clean Beckmann rearrangement to afford the corresponding lactams in high yields. core.ac.uk This difference underscores the profound impact of the bicyclic framework on the reaction outcome. The bicyclo[3.2.1]octane system is less strained than the bicyclo[2.2.1]heptane system of norbornanone, which likely disfavors the fragmentation pathway.

Photochemical Rearrangements of Bicyclic Oximes (General Principles and Relevance)

The photochemical behavior of oximes can differ significantly from their ground-state, acid-catalyzed reactions. The photochemical Beckmann rearrangement, for instance, often proceeds through a different mechanism. organicreactions.org Irradiation of an oxime can lead to the formation of an oxaziridine (B8769555) intermediate, which can then rearrange to the corresponding lactam upon further photolysis or thermal treatment. researchgate.net

A key feature of the photochemical Beckmann rearrangement is that it can sometimes yield products that are not accessible through the thermal, acid-catalyzed route. organicreactions.org This is particularly relevant for oximes that are prone to fragmentation under acidic conditions. organicreactions.org While specific studies on the photochemical rearrangement of this compound are not detailed in the provided context, the general principles suggest it could be a viable alternative for the synthesis of the corresponding bicyclic lactam, potentially avoiding fragmentation side products.

Oxa-organicreactions.orgorganicreactions.orgCope Rearrangements (as a key step in specific synthetic routes)

While not a direct rearrangement of the oxime itself, the Oxa-Cope rearrangement is a crucial transformation in the synthesis of the 8-oxabicyclo[3.2.1]octane skeleton, the precursor to 8-oxabicyclo[3.2.1]octan-3-one and its corresponding oxime. This rearrangement is a variation of the Cope rearrangement, a univ.kiev.uauniv.kiev.ua-sigmatropic rearrangement of a 1,5-diene. In the Oxa-Cope rearrangement, one of the carbon atoms in the 1,5-diene system is replaced by an oxygen atom.

Synthetic strategies have been developed that utilize a tandem C-H oxidation/oxa- univ.kiev.uauniv.kiev.ua Cope rearrangement/aldol (B89426) cyclization sequence to efficiently construct the 8-oxabicyclo[3.2.1]octane framework. This approach allows for the rapid assembly of the core bicyclic structure from simpler acyclic precursors. The Oxa-Cope rearrangement step is key to forming the characteristic bridged ether linkage of the final product.

Nitrogen Insertion Reactions in Bridged Bicyclic Ketone Systems

Nitrogen insertion reactions, such as the Beckmann rearrangement, are powerful tools for the synthesis of lactams from cyclic ketoximes. In bridged bicyclic systems like the 8-oxabicyclo[3.2.1]octane framework, the reaction's outcome is heavily influenced by the rigid conformational constraints of the molecule.

The Beckmann rearrangement of a ketoxime is a stereospecific process where the group anti-periplanar to the leaving group on the nitrogen atom migrates. wikipedia.org This principle dictates the regioselectivity of lactam formation. For this compound, two potential lactam products can be formed, corresponding to the migration of either the C2 (α-ethereal) or C4 carbon atom. The formation of the two geometric isomers of the oxime, (E) and (Z), is therefore crucial in determining the product ratio.

In a closely related system, the Beckmann rearrangement of syn- and anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acids was studied, providing insight into the reactivity of this bicyclic core. core.ac.uk The rearrangement was conducted by heating the oximes in trifluoroacetic acid, which successfully yielded the corresponding lactams. core.ac.uk This demonstrates that, under appropriate acidic conditions, the bicyclo[3.2.1]octane framework can undergo the classical Beckmann rearrangement to form the desired nitrogen-inserted ring system. core.ac.uk The presence of a neighboring carboxylic acid group in that study was shown to facilitate the rearrangement of the strained bicyclic compound. core.ac.ukresearchgate.net For the parent this compound, the migratory aptitude would be determined by the relative stability of the transition states leading to the two possible lactams, influenced by both steric and electronic factors imposed by the oxygen bridge.

Table 1: Potential Lactam Products from Beckmann Rearrangement of this compound Isomers
Oxime IsomerMigrating Group (anti to OH)Lactam Product
(E)-isomerC4 (Alkyl)9-Oxa-4-azabicyclo[4.2.1]nonan-3-one
(Z)-isomerC2 (α-ethereal)9-Oxa-3-azabicyclo[4.2.1]nonan-4-one

Strained cyclic systems, particularly bridged bicyclic ketoximes, are prone to undergo fragmentation reactions (often called "abnormal" Beckmann reactions) as a competitive pathway to the classical rearrangement. core.ac.uk This fragmentation is especially favored when the migrating group can form a stable carbocation. wikipedia.org The process involves the cleavage of the carbon-carbon bond anti to the oxime's leaving group, resulting in the formation of a nitrile and a carbocationic intermediate. wikipedia.org

For oximes derived from bicyclo[3.2.1]octane and other strained frameworks like norbornanone, fragmentation is a common outcome under various acidic conditions. core.ac.uk In many cases, the desired lactams are formed only as minor byproducts, if at all. core.ac.uk The stability of the bicyclic framework and the ability of the α-carbons to stabilize a positive charge are critical factors. In the case of this compound, the formation of a carbocation at C2 or C4 would be a key step in a potential fragmentation pathway. The reaction conditions, including the choice of acid catalyst and solvent, can be modulated to favor either the rearrangement or fragmentation pathway. wikipedia.org

Cyclization Pathways Involving the Oxime Moiety

The oxime group is not only a precursor for rearrangement reactions but also a versatile functional group for constructing new heterocyclic rings through various cyclization strategies.

A notable reaction of ketoximes is the tandem 1,3-azaprotio cyclotransfer-cycloaddition. This process involves the reaction of a ketoxime with a suitable Michael acceptor, such as divinyl ketone. clockss.org The reaction proceeds through the in-situ formation of a nitrone intermediate via a 1,3-azaprotio cyclotransfer, which then undergoes an intramolecular 1,3-dipolar cycloaddition. clockss.org This methodology has been used to generate substituted 1-aza-8-oxabicyclo[3.2.1]octan-ones from general ketoximes. clockss.org While this specific product scaffold is different from the direct derivatives of the starting oxime, the principle illustrates a potential cyclization pathway originating from the oxime functionality of a bicyclic ketone.

The stereochemistry of 1,3-dipolar cycloaddition reactions is known to be highly dependent on the geometry of the reacting dipole and dipolarophile. wikipedia.org The E/Z geometry of the nitrone, formed in situ from the oxime, would be expected to influence the stereochemical outcome of the cycloaddition step. However, specific research detailing the impact of the E/Z geometry of this compound on cycloaddition stereoselectivity is not available in the reviewed literature. In principle, the different spatial arrangements of the substituents on the E and Z isomers of the intermediate nitrone would lead to different diastereomeric transition states during the cycloaddition, potentially resulting in a mixture of products or a highly selective transformation depending on the energy difference between these states. frontiersin.orgelsevierpure.com

Oximes can serve as direct precursors for the generation of nitrones, which are valuable 1,3-dipoles for cycloaddition reactions. clockss.org One method involves the regioselective nucleophilic attack of the oxime nitrogen onto an epoxide, which generates a nitrone that can be trapped in a subsequent 1,3-dipolar cycloaddition. clockss.org This approach provides a pathway to complex heterocyclic systems. Applying this to this compound would involve its reaction with an epoxide to form a nitrone intermediate, where the bicyclic framework is attached to the nitrone's carbon atom. This intermediate could then react with an alkene or alkyne dipolarophile to construct a new five-membered isoxazolidine (B1194047) ring appended to the original 8-oxabicyclo[3.2.1]octane skeleton. The efficiency and stereoselectivity of such a process would be key areas of investigation.

Table 2: Summary of Potential Reaction Pathways
Reaction TypeKey IntermediatePotential Product ClassReference Principle
Beckmann RearrangementNitrilium ionBridged Bicyclic Lactam wikipedia.orgcore.ac.uk
Beckmann FragmentationCarbocation and NitrileRing-opened Cyano-compounds wikipedia.orgcore.ac.uk
1,3-Azaprotio CyclotransferNitroneFused/Bridged Isoxazolidine clockss.org
Nitrone Generation (from Epoxide)NitroneSubstituted Isoxazolidine clockss.org

Cascade 1,3-Azaprotio Cyclotransfer-Cycloaddition Reactions

Functionalization at the Carbonyl Alpha-Positions (derived from parent ketone reactivity)

The presence of α-hydrogens to the carbonyl group in 8-oxabicyclo[3.2.1]octan-3-one allows for deprotonation to form an enolate, which is a potent nucleophile. This enolate is the key intermediate for a variety of functionalization reactions at the C2 and C4 positions.

The conversion of 8-oxabicyclo[3.2.1]octan-3-one to its corresponding silyl (B83357) enol ether has been investigated as a method to generate a stable enolate surrogate. The stereoselectivity of this conversion is highly dependent on the reaction conditions, particularly the quenching method and the presence of additives.

In one study, the enantioselective deprotonation of 8-oxabicyclo[3.2.1]octan-3-one followed by trapping with an electrophile was explored. The formation of the silyl enol ether was achieved under different quenching conditions, leading to varying degrees of enantiomeric excess (ee). When internal quench conditions were employed, the desired silyl enol ether was produced with an impressive 82% ee. canada.ca In contrast, external quenching without the addition of lithium chloride resulted in a significantly lower enantioselectivity, yielding the product with approximately 33% ee. canada.ca The presence of even a small amount of lithium chloride (0.1 equivalent) was found to dramatically alter the enantioselectivity of the reaction. canada.ca

Table 1: Influence of Quench Conditions on Silyl Enol Ether Formation

Quench ConditionAdditiveEnantiomeric Excess (ee)
Internal QuenchNone82%
External QuenchNone~33%
External QuenchLithium Chloride (0.1 eq.)Significantly Altered

The lithium enolate of 8-oxabicyclo[3.2.1]octan-3-one has been shown to participate in aldol reactions, forming a new carbon-carbon bond. However, controlling the diastereoselectivity of this reaction can be challenging. The use of different catalysts and reaction conditions has been explored to improve the selectivity of the aldol addition.

Investigations into the aldol reaction of 8-oxabicyclo[3.2.1]octan-3-one with various electrophiles have been conducted. While the lithium enolate chemistry has been studied, alternative conditions have been sought to access different aldol products. canada.ca The use of magnesium iodide (MgI2) as a catalyst has been shown to yield new aldol products that were not observed with the corresponding lithium enolate. canada.ca Furthermore, modification of the reaction conditions in the MgI2-catalyzed aldol reaction can lead to the formation of a bis-aldol product in good yield and with high selectivity, affording a single diastereoisomer. canada.ca

The introduction of heteroatoms at the α-position of 8-oxabicyclo[3.2.1]octan-3-one has been an area of interest for the synthesis of functionalized bicyclic systems. These reactions typically proceed through the enolate intermediate, which then reacts with an electrophilic heteroatom source.

Attempts to form new carbon-heteroatom bonds, such as through α-halogenation, α-hydroxylation, and α-amination, have been investigated. canada.ca These reactions utilized lithium diisopropylamide (LDA) for the deprotonation step to generate the necessary enolate. canada.ca However, these efforts were met with limited success, as the reactions were generally not successful due to either low yields or poor selectivity. canada.ca

Stereochemical Control and Aspects in 8 Oxabicyclo 3.2.1 Octan 3 One Oxime Chemistry

Chiral Pool Strategies and Achievement of Enantiomeric Purity

The synthesis of enantiomerically pure 8-oxabicyclo[3.2.1]octan-3-one, the direct precursor to its oxime, is often achieved through chiral pool strategies. This approach utilizes readily available, enantiopure starting materials from nature, such as carbohydrates or amino acids, to construct the bicyclic core. uni-regensburg.de By starting with a molecule that already possesses the desired stereochemistry, the absolute configuration of the target molecule can be secured. Methodologies for the stereoselective generation of the tropane (B1204802) scaffold (the aza-analogue) from chiral enantioenriched starting materials are particularly well-documented and provide a conceptual basis for the oxa-bicyclo system. ehu.es

Alternatively, asymmetric synthesis routes are employed to generate the chiral 8-oxabicyclo[3.2.1]octane framework from achiral precursors. ehu.es Techniques such as asymmetric 1,3-dipolar cycloadditions using dual catalytic systems have been shown to produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (e.g., up to >99:1 dr and 99% ee). rsc.org Another powerful method is the enantioselective deprotonation of the prochiral ketone precursor, 8-oxabicyclo[3.2.1]octan-3-one, using chiral lithium amide bases, which can lead to optically active silyl (B83357) enol ethers with high enantiomeric excess (up to 85% ee). researchgate.net These enol ethers are versatile intermediates that can be converted to the final product while retaining their enantiomeric purity.

The enantiomeric purity of these compounds is typically verified using chiral high-performance liquid chromatography (HPLC), often on columns like Chiralpak AD-H.

Diastereoselective Functionalizations and Double-Chain Elongations

The rigid conformation of the 8-oxabicyclo[3.2.1]octane skeleton plays a critical role in directing diastereoselective functionalizations. The bicyclic structure creates distinct steric environments on its exo (convex) and endo (concave) faces. Reagents typically approach from the less sterically hindered exo face, leading to high levels of diastereoselectivity in reactions such as reductions, alkylations, and cycloadditions. researchgate.netscispace.com

For instance, the reduction of the ketone precursor often proceeds with high stereoselectivity. Similarly, electrophilic additions to derivatives like 8-oxabicyclo[3.2.1]oct-6-en-2-one have been shown to be highly stereo- and regioselective, with the electrophile adding to the exo face due to steric factors and electronic effects from the homoconjugated carbonyl group. researchgate.netscispace.com The development of diastereoselective routes to this scaffold is a significant area of research, particularly for synthesizing complex natural products that contain this core structure. nih.gov

While the term "double-chain elongations" is not extensively documented specifically for 8-oxabicyclo[3.2.1]octan-3-one oxime, the principles of stereocontrolled chain elongation are fundamental in synthetic chemistry. In the context of this bicyclic system, any chain elongation at positions adjacent to existing stereocenters would be heavily influenced by the steric and electronic properties of the rigid framework, leading to predictable diastereomeric outcomes.

Conformational Analysis and Stereochemical Assignment through Spectroscopic Methods (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis and stereochemical assignment of 8-oxabicyclo[3.2.1]octane derivatives. The bicyclic system is not planar and can exist in different conformations, primarily involving the six-membered ring (pyran ring in this case), which can adopt chair or boat forms. researchgate.net

Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants (³JHH), and Nuclear Overhauser Effect (NOE) experiments, allows for the determination of the molecule's three-dimensional structure in solution. researchgate.net

Coupling Constants: The magnitude of vicinal coupling constants (³JHH) is related to the dihedral angle between protons, as described by the Karplus equation. This information helps to establish the relative stereochemistry of substituents and the conformation of the rings. researchgate.net

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic and steric environment. For example, the axial or equatorial position of a substituent can be inferred from its chemical shift.

In one study on derivatives of 8-oxabicyclo[3.2.1]octan-3-ol, NMR data combined with theoretical calculations (AM1, HF/6-31G, and DFT/B3LYP/6-31G) showed that the pyran ring predominantly adopts a chair conformation. researchgate.net However, in some substituted cases, NMR data indicated the presence of a boat conformer, highlighting the subtle balance of steric and electronic effects that govern the conformational landscape. researchgate.net

Influence of Bridged Bicyclic Structure on Reaction Stereochemical Outcomes

The bridged bicyclic structure of the 8-oxabicyclo[3.2.1]octane system exerts profound control over the stereochemical outcome of chemical reactions. Its rigid geometry significantly limits conformational freedom compared to monocyclic or acyclic systems. royalholloway.ac.uk This rigidity is a key factor in achieving high stereoselectivity.

The molecule possesses two distinct faces: the exo face and the endo face. The oxygen bridge at position 8 further enhances the steric differentiation between these two faces. The endo face is sterically hindered by the rest of the ring system, making it less accessible to incoming reagents. scispace.com As a result, reactions such as hydride reductions of the ketone, epoxidations of alkenic derivatives, or additions of nucleophiles overwhelmingly occur from the more accessible exo face. uni-regensburg.deresearchgate.net

This inherent facial bias is a powerful tool in stereocontrolled synthesis, allowing for the predictable formation of a specific diastereomer. The stereochemical outcome is therefore a direct consequence of the molecule's topology, a principle that is fundamental to the chemistry of bridged bicyclic compounds. slideshare.net

E/Z Isomerism of the Oxime and its Configurational Stability

The formation of an oxime from 8-oxabicyclo[3.2.1]octan-3-one introduces a new stereochemical element: E/Z isomerism at the C=N double bond. The "E" (entgegen) and "Z" (zusammen) descriptors are used to denote the configuration based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. qmul.ac.uk For this compound, the isomers are defined by the spatial relationship of the hydroxyl (-OH) group relative to the higher-priority carbon of the bicyclic ring attached to the C=N bond.

The synthesis of oximes can sometimes lead to a mixture of E and Z isomers, although one isomer is often thermodynamically more stable and therefore predominates. tsijournals.com The configurational stability and the E/Z ratio can be influenced by several factors:

Steric Hindrance: The bulky bicyclic framework can create significant steric strain, favoring the isomer where the hydroxyl group is positioned away from the most sterically demanding parts of the ring. In related bicyclic oximes, the E configuration is often preferred. researchgate.net

Reaction Conditions: The pH, solvent, and temperature of the oximation reaction can influence the kinetic versus thermodynamic product ratio of the E/Z isomers.

Interconversion: E/Z isomers of oximes can interconvert, particularly under acidic or thermal conditions. The energy barrier for this isomerization determines their configurational stability.

While specific studies on the configurational stability of this compound are not widely reported, analysis of related structures suggests that the E isomer is likely to be the major product due to minimized steric interactions. researchgate.net The characterization and differentiation of E and Z isomers are typically accomplished using NMR spectroscopy, as the chemical shifts of the atoms near the C=N bond are distinct for each isomer.

Applications in Advanced Organic Synthesis

As a Chiral Synthon for the Construction of Polyoxygenated Building Blocks

The parent ketone, 8-oxabicyclo[3.2.1]octan-3-one, is a well-established chiral synthon for the synthesis of polyoxygenated building blocks, which are key components of many biologically active molecules. nih.gov The rigid conformational nature of the 8-oxabicyclo[3.2.1]octane framework allows for high stereocontrol during chemical modifications. chimia.ch The conversion of the ketone to its oxime derivative introduces a nitrogen atom, opening pathways to nitrogen-containing polyoxygenated structures.

The oxime functionality can be further transformed, for instance, through a Beckmann rearrangement to yield a lactam. This lactam can then be hydrolyzed to an amino acid or reduced to a cyclic amine, incorporating both oxygen and nitrogen functionalities into the molecular scaffold in a stereodefined manner. This strategy provides access to a diverse range of chiral building blocks that are otherwise challenging to synthesize.

Table 1: Key Transformations of 8-Oxabicyclo[3.2.1]octan-3-one Oxime for Polyoxygenated Building Blocks

TransformationReagentsProduct TypePotential Applications
Beckmann RearrangementAcid catalyst (e.g., H₂SO₄, PCl₅)LactamSynthesis of amino polyols, precursors to alkaloids
ReductionReducing agents (e.g., LiAlH₄, H₂/catalyst)Amino alcoholChiral ligands, pharmaceutical intermediates
HydrolysisAcid or baseAmino acid with a constrained cyclic structureBuilding blocks for peptidomimetics

Role as a Precursor to Natural Products and their Analogues

The 8-oxabicyclo[3.2.1]octane skeleton is a core structure in numerous natural products. While the parent ketone is a known precursor to tropane (B1204802) alkaloids, the oxime derivative provides a gateway to a different class of nitrogen-containing natural products and their analogues. ehu.es The Beckmann rearrangement of this compound is a pivotal step in this context, as it leads to the formation of a lactam, which is a common feature in many alkaloids and other biologically active compounds. masterorganicchemistry.comresearchgate.net

For example, the resulting lactam can be further elaborated through various synthetic steps, such as reduction, alkylation, and ring-restructuring, to construct the core of various natural products. This approach allows for the synthesis of analogues with modified ring sizes or altered stereochemistry, which is crucial for structure-activity relationship studies in drug discovery. The strategic placement of the nitrogen atom via the oxime intermediate is a key advantage in the total synthesis of complex natural products.

Development of Non-Iterative Approaches to Complex Molecular Architectures

Non-iterative synthesis is a strategy that aims to construct complex molecules in a few steps, often by building the core structure early in the synthetic sequence. The rigid 8-oxabicyclo[3.2.1]octan-3-one framework is an excellent starting point for such approaches. chimia.ch The conversion to the oxime and its subsequent derivatization allows for a divergent synthetic strategy, where a single precursor can be transformed into a variety of complex molecular architectures.

Starting from this compound, chemists can access not only the lactam through Beckmann rearrangement but also other functionalities. For instance, the oxime can be reduced to the corresponding amine, or it can participate in cycloaddition reactions. This versatility enables the rapid assembly of diverse molecular scaffolds from a common intermediate, which is a hallmark of efficient and elegant synthetic design. This non-iterative approach is particularly valuable in the construction of compound libraries for high-throughput screening.

Derivatization Strategies for Diversification and Target-Oriented Synthesis

The oxime group in this compound is a versatile functional handle for a wide array of derivatization strategies, enabling both molecular diversification and target-oriented synthesis. The most prominent of these is the Beckmann rearrangement, which provides a reliable method for ring expansion and the introduction of a nitrogen atom into the bicyclic system. masterorganicchemistry.comresearchgate.net The regioselectivity of this rearrangement can often be controlled by the choice of reaction conditions and the stereochemistry of the oxime (syn or anti).

Beyond the Beckmann rearrangement, other derivatization strategies include:

Reduction: The oxime can be stereoselectively reduced to the corresponding primary amine using various reducing agents. This provides access to chiral amino alcohols, which are valuable building blocks.

O-Alkylation/O-Acylation: The oxygen atom of the oxime can be alkylated or acylated to form oxime ethers and esters. These derivatives can exhibit different reactivity and can be used to protect the oxime or to introduce specific functionalities.

Fragmentation Reactions: Under certain conditions, bicyclic oximes can undergo fragmentation reactions, leading to the formation of open-chain compounds with multiple functional groups. This can be a useful strategy for accessing acyclic chiral building blocks.

These derivatization strategies, summarized in the table below, underscore the synthetic utility of this compound as a versatile intermediate for creating a wide range of complex and functionally diverse molecules.

Table 2: Derivatization Strategies for this compound

StrategyKey TransformationResulting Functional Group
Beckmann RearrangementC-C bond migration and N-insertionLactam
ReductionN-O bond cleavage and hydrogenationPrimary amine
O-AlkylationFormation of an O-alkyl bondOxime ether
FragmentationRing openingNitrile and other functional groups

Computational and Theoretical Investigations of 8 Oxabicyclo 3.2.1 Octan 3 One Oxime

Quantum Chemical Calculations for Elucidating Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the geometric and electronic structure of molecules like 8-oxabicyclo[3.2.1]octan-3-one oxime. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to optimize molecular geometries and calculate various molecular properties. researchgate.net For instance, DFT calculations with a functional like B3LYP and a basis set such as 6-31G* can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

These calculations can reveal insights into the molecule's reactivity. For example, mapping the electrostatic potential (ESP) onto the electron density surface can identify regions susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also critical indicators of reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 1: Calculated Properties of this compound

Property Value Method
Total Energy Value B3LYP/6-31G*
HOMO Energy Value B3LYP/6-31G*
LUMO Energy Value B3LYP/6-31G*

| Dipole Moment | Value | B3LYP/6-31G* |

Note: The values in this table are illustrative and would be obtained from actual quantum chemical calculations.

Prediction of Stereochemical Outcomes (e.g., E/Z isomerism, facial selectivity in cycloadditions)

The presence of the oxime group (=N-OH) in this compound gives rise to E and Z stereoisomers. Computational methods can be used to determine the relative thermodynamic stabilities of these isomers by calculating their ground state energies. The energy difference between the E and Z isomers can indicate the predominant isomer at equilibrium.

Furthermore, computational studies can predict the facial selectivity of reactions involving the bicyclic system. For reactions such as cycloadditions or nucleophilic additions to the C=N bond, the two faces of the molecule (exo and endo) may exhibit different reactivities due to steric hindrance and electronic effects. epfl.chscispace.com By modeling the transition states for attack from both faces, the activation energies can be calculated, allowing for the prediction of the major diastereomer formed. This is particularly important in the synthesis of complex molecules where control of stereochemistry is paramount. thieme.de

Mechanistic Insights from Computational Modeling of Rearrangements and Cyclizations

Computational modeling is instrumental in elucidating the mechanisms of complex organic reactions such as rearrangements and cyclizations. For derivatives of the 8-oxabicyclo[3.2.1]octane system, reactions like tandem C-H oxidation/oxa- epfl.chepfl.ch Cope rearrangement/aldol (B89426) cyclization have been explored. rsc.orgnih.gov Theoretical calculations can map the potential energy surface for such transformations, identifying transition states and intermediates along the reaction pathway.

For this compound, a potential reaction of interest is the Beckmann rearrangement, where the oxime is converted to a lactam. Computational modeling can be used to investigate the mechanism of this rearrangement, including the transition state for the migration of the alkyl group anti to the hydroxyl group. This can help in predicting the regioselectivity of the rearrangement and understanding the factors that influence the reaction rate. Similarly, intramolecular cyclization reactions can be modeled to predict their feasibility and stereochemical outcome. nih.govfrontiersin.org

Conformational Analysis and Determination of Energy Minima

Computational methods, including both molecular mechanics and quantum mechanics, are used to perform conformational searches. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For analogous molecules, studies have shown that the pyran ring (the six-membered ring containing the oxygen) often prefers a chair conformation. researchgate.net However, the presence of substituents can influence the conformational preference, and in some cases, a boat conformer may be favored. researchgate.net For this compound, it is crucial to calculate the relative energies of the chair and boat conformers for both the E and Z isomers of the oxime to determine the global minimum energy structure.

Table 2: Relative Energies of Conformers of this compound

Isomer Conformation Relative Energy (kcal/mol)
Z-oxime Chair 0.00
Z-oxime Boat Value
E-oxime Chair Value

| E-oxime | Boat | Value |

Note: The values in this table are illustrative and would be obtained from actual computational analysis.

Biological and Mechanistic Relevance of 8 Oxabicyclo 3.2.1 Octan 3 One Oxime Derivatives Academic Interest

Structure-Activity Relationship Studies (Academic Focus on Molecular Design)

Studies on the ketone precursors of 8-oxabicyclo[3.2.1]octan-3-one oxime have provided a foundational understanding of the structural features that govern their biological effects. For instance, research has demonstrated that modifications to the bicyclic core and the substituents can lead to differential effects on the root growth of various plant species.

A study on a series of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives revealed that their impact on plant growth is species-dependent. At a concentration of 100 µg/mL, these compounds exhibited a stimulatory effect on the root growth of cucumber (Cucumis sativus), a dicotyledon, with growth increases ranging from 5% to 30%. dss.go.th In contrast, the same compounds inhibited the root growth of sorghum (Sorghum bicolor), a monocotyledon, by 23% to 56%. dss.go.th

Further investigations into analogues of 8-oxabicyclo[3.2.1]oct-6-en-3-one highlighted the concentration-dependent nature of their activity. Certain derivatives demonstrated a stimulatory effect on the radicle growth of Sorghum bicolor at a concentration of 100 ppm, while exhibiting inhibitory effects at a higher concentration of 1000 ppm.

The conversion of the ketone group at the 3-position to an alcohol has been shown to have a variable impact on phytotoxicity, suggesting that this position is critical for biological activity. Depending on the other substituents present on the 8-oxabicyclo[3.2.1]octane framework, this reduction in polarity can either enhance or diminish the inhibitory effects on root growth. dss.go.th

Despite these insights into the ketone derivatives, there is a conspicuous absence of research specifically detailing the structure-activity relationships of this compound and its derivatives. The influence of the oxime's stereochemistry (E/Z isomers) and the nature of substituents on the oxime's oxygen or nitrogen atoms on phytogrowth regulation remain to be elucidated.

Exploration of Biological Activities with Emphasis on Underlying Molecular Mechanisms

The molecular mechanisms underpinning the phytogrowth regulatory effects of 8-oxabicyclo[3.2.1]octan-3-one derivatives are not yet fully understood, and this knowledge gap is even more pronounced for the oxime derivatives. Research on the ketone analogues suggests that these compounds may interfere with hormonal signaling pathways or other fundamental cellular processes in plants.

Phytogrowth Regulatory Properties (e.g., Stimulation or Inhibition of Root Growth in Plants)

The differential response of monocot and dicot plants to 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives points towards a selective mechanism of action. dss.go.th The observed stimulation of cucumber root growth and inhibition of sorghum root growth by the same set of compounds suggests that the target sites or the metabolic pathways affected may differ between these two major plant groups. dss.go.th

The following interactive data table summarizes the effects of various 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives on the root growth of cucumber and sorghum, as reported in the literature.

Compound IDCucumber Root Growth (% of Control)Sorghum Root Growth (% of Control)
Derivative A11065
Derivative B12550
Derivative C10577
Derivative D13044

Note: The data presented is illustrative of the trends observed in the cited literature for ketone derivatives and does not represent data for the oxime derivatives due to a lack of available information.

The synthesis and biological evaluation of this compound and its esters or ethers would be a critical next step to understand if the introduction of the oxime functionality enhances or alters these phytogrowth regulatory properties. Such studies would be invaluable in determining whether these compounds could serve as leads for the development of novel plant growth regulators with selective activities.

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